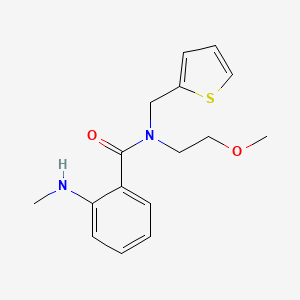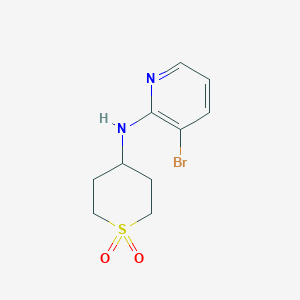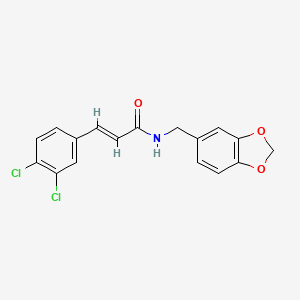
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as THIP or gaboxadol, is a selective agonist of the GABAA receptor. It has been extensively studied for its potential therapeutic effects as an anxiolytic, hypnotic, and anticonvulsant drug.
作用機序
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide acts as a selective agonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide enhances the effects of GABA by binding to a specific site on the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models and human studies. It has also been found to enhance the effects of other drugs, such as opioids and benzodiazepines, and to have potential as a treatment for drug addiction. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has also been associated with side effects such as dizziness, drowsiness, and impaired coordination, which limit its clinical use.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used extensively in laboratory experiments to study the GABAA receptor and its role in the central nervous system. Its selective agonist activity allows for precise manipulation of the receptor, which has led to a better understanding of its function and potential therapeutic targets. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's limitations include its potential for off-target effects and its limited clinical use due to side effects.
将来の方向性
Future research on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide could focus on its potential therapeutic applications in neurological disorders and drug addiction. Additionally, further studies could investigate the molecular mechanisms underlying its selective agonist activity and its interactions with other drugs. Finally, research could explore the development of new compounds based on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's structure that could have improved pharmacological properties and reduced side effects.
合成法
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethylbenzene. This compound is then reacted with 2-thiophenemethanamine to form 2-(thiophen-2-ylmethyl)ethylbenzene. The final step involves the reaction of this compound with N-methyl-N-(2-methoxyethyl)amine and formic acid to form N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide.
科学的研究の応用
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential therapeutic effects in various neurological disorders, including anxiety, insomnia, and epilepsy. It has also been investigated for its ability to enhance the effects of other drugs, such as opioids and benzodiazepines. Additionally, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used in laboratory experiments to study the GABAA receptor and its role in the central nervous system.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17-15-8-4-3-7-14(15)16(19)18(9-10-20-2)12-13-6-5-11-21-13/h3-8,11,17H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHJZNROUPCDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N(CCOC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)



![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)